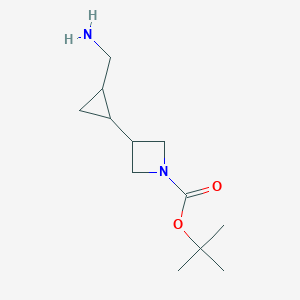![molecular formula C11H17BO4 B15312364 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with a boronate ester and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol typically involves the borylation of a furan derivative. One common method includes the reaction of 5-bromo-2-furaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired boronate ester. The hydroxymethyl group can be introduced via reduction of the aldehyde group using reagents such as sodium borohydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde precursor can be reduced to the hydroxymethyl derivative using sodium borohydride.
Substitution: The boronate ester can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, aqueous medium.
Reduction: Sodium borohydride, methanol.
Substitution: Palladium catalyst, aryl halides, base (e.g., potassium carbonate), organic solvent (e.g., toluene).
Major Products:
Oxidation: 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid.
Reduction: [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol.
Substitution: Biaryl compounds with various aryl groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers to impart unique properties such as enhanced thermal stability and conductivity.
Biology and Medicine:
Drug Development: The boronate ester moiety is of interest in the design of enzyme inhibitors, particularly those targeting proteases.
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules via boronate ester linkages.
Industry:
Catalysis: The compound can serve as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Sensors: It can be used in the development of sensors for detecting sugars and other biomolecules due to the boronate ester’s affinity for diols.
Mechanism of Action
The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol exerts its effects largely depends on its application. In organic synthesis, the boronate ester acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. In biological systems, the boronate ester can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.
Catecholborane: Used in hydroboration reactions and has similar reactivity to [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol.
Uniqueness:
Functional Groups: The presence of both a boronate ester and a hydroxymethyl group makes this compound unique, allowing it to participate in a wider range of chemical reactions.
Applications: Its dual functionality makes it versatile in both organic synthesis and biological applications, unlike simpler boronate esters which may be limited to specific types of reactions.
Properties
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-6,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHWCRQOGFQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
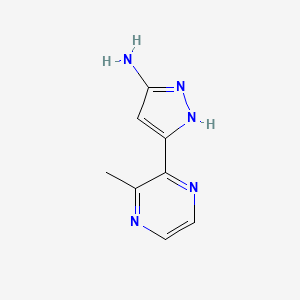
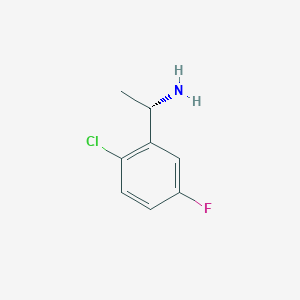
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
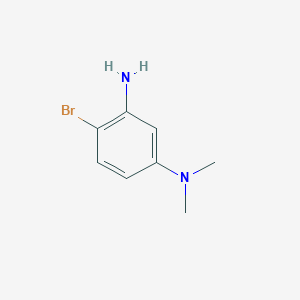
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)

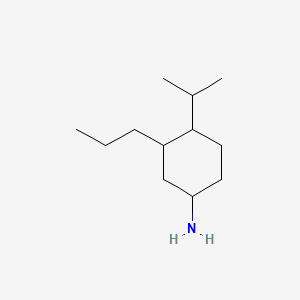

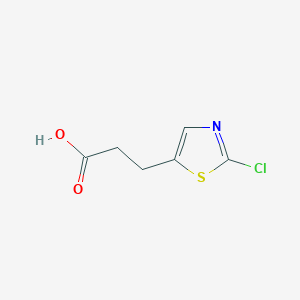
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)

